1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps:
Preparation of the tetrahydroquinoline moiety: : Starting from 3,4-dihydroquinoline, propylsulfonyl chloride is added to produce 1-(propylsulfonyl)-3,4-dihydroquinoline.
Formation of the urea derivative: : The intermediate compound is further reacted with isocyanate to form the urea derivative.
Addition of tetrahydropyran: : The tetrahydropyran ring is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the compound is produced in bulk using optimized reaction conditions to ensure high yield and purity. Typically, the process involves automated reaction systems that monitor temperature, pressure, and pH to maintain ideal conditions throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea undergoes various chemical reactions, including:
Oxidation: : Oxidative reactions may involve reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be achieved using reagents like sodium borohydride.
Substitution: : Substitution reactions typically involve nucleophiles or electrophiles replacing specific groups within the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral medium.
Reduction: : Sodium borohydride in alcoholic solvents.
Substitution: : Nucleophilic substitution using alkyl halides or electrophilic substitution using Lewis acids.
Major Products
Oxidation: : Oxidative products may include sulfoxides or sulfones.
Reduction: : Reduction products typically involve hydrogenated derivatives.
Substitution: : Substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is utilized across various domains:
Chemistry: : Used as an intermediate in the synthesis of complex molecules and as a reagent in chemical reactions.
Biology: : Investigated for its potential as a biochemical probe to study cellular mechanisms.
Medicine: : Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: : Applied in the development of materials with specific functional properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Inhibition of specific enzymatic activities, modulation of receptor functions, and interference with ion channel conductance.
Comparison with Similar Compounds
Compared to other compounds in its class, 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea stands out due to its unique structural features and multifaceted applications. Similar compounds include:
**1-(propylsulfonyl)-3,4-dihydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
**1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
**1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-furan-4-yl)urea
Each of these compounds shares similarities in their core structure but differs in substituent groups, leading to variations in their chemical behavior and applications.
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Properties
IUPAC Name |
1-(oxan-4-yl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-12-26(23,24)21-9-3-4-14-13-16(5-6-17(14)21)20-18(22)19-15-7-10-25-11-8-15/h5-6,13,15H,2-4,7-12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCROTXYFJDFURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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